molecular formula C16H19FN4 B11186955 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

Cat. No.: B11186955
M. Wt: 286.35 g/mol
InChI Key: HPFIXLNJGOUXCB-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a dimethylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound may involve the use of solvents such as hexane, toluene, methyl ethyl ketone (MEK), dimethoxyethane (DME), tetrahydrofurane (THF), dimethylformamide (DMF), or tert-butanol . These solvents facilitate the reaction and improve the yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). It acts as an inhibitor of these transporters, which play a vital role in nucleotide synthesis and the regulation of adenosine function . The compound binds to the transporters and inhibits their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to selectively inhibit equilibrative nucleoside transporters. This selectivity makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19FN4

Molecular Weight

286.35 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C16H19FN4/c1-12-11-13(2)19-16(18-12)21-9-7-20(8-10-21)15-5-3-14(17)4-6-15/h3-6,11H,7-10H2,1-2H3

InChI Key

HPFIXLNJGOUXCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=C(C=C3)F)C

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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